molecular formula C10H12O2 B2406368 Spiro[4.5]dec-2-ene-1,4-dione CAS No. 124015-71-0

Spiro[4.5]dec-2-ene-1,4-dione

Cat. No.: B2406368
CAS No.: 124015-71-0
M. Wt: 164.204
InChI Key: FTDPILJSWFCJMZ-UHFFFAOYSA-N
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Description

Spiro[4.5]dec-2-ene-1,4-dione is a bicyclic compound featuring a spiro-conjugated cyclohexene and cyclopentane ring system, with two ketone groups at positions 1 and 2. Its unique spiro architecture imparts conformational rigidity, making it a valuable scaffold in medicinal chemistry and enzyme inhibition studies. Notably, derivatives of this core have shown promise as prolyl hydroxylase domain (PHD) inhibitors, particularly in modulating hypoxia-inducible factor (HIF) pathways . The compound’s synthetic accessibility and structural versatility enable diverse functionalization, allowing optimization for selectivity and potency.

Properties

IUPAC Name

spiro[4.5]dec-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-8-4-5-9(12)10(8)6-2-1-3-7-10/h4-5H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDPILJSWFCJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124015-71-0
Record name spiro[4.5]dec-2-ene-1,4-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.5]dec-2-ene-1,4-dione typically involves a ring expansion and cleavage of succinoin derivatives. One common method includes the use of boron trifluoride etherate and methylene chloride under low temperatures, followed by the addition of trifluoracetic acid . The reaction mixture is then warmed to room temperature, extracted, and purified to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of automated synthesis and flow chemistry techniques can enhance the efficiency and consistency of production.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]dec-2-ene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can yield diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction can produce diols.

Scientific Research Applications

Structural Characteristics

Molecular Formula: C10_{10}H12_{12}O2_2

SMILES Representation: C1CCC2(CC1)C(=O)C=CC2=O

The compound features a distinctive spirocyclic structure that allows for unique reactivity patterns and interactions with biological systems.

Chemistry

  • Building Block for Synthesis:
    • Spiro[4.5]dec-2-ene-1,4-dione serves as a precursor in synthesizing more complex spirocyclic compounds. Its reactivity allows for the exploration of various synthetic pathways, including Diels-Alder reactions and other cycloadditions .
  • Mechanistic Studies:
    • The compound has been utilized in research to investigate reaction mechanisms, particularly in Diels-Alder reactions where it demonstrates specific π-facial selectivity influenced by steric interactions .

Biology

  • Biochemical Probing:
    • The unique structure of this compound makes it valuable for studying molecular interactions within biological systems. It can interact with enzymes and receptors, influencing biochemical pathways .
  • Pharmacological Potential:
    • Recent studies indicate that derivatives of spirocyclic compounds exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These findings suggest potential therapeutic applications in treating inflammatory diseases .

Industrial Applications

  • Material Science:
    • This compound is being explored for its potential in developing materials with unique properties, such as polymers and advanced composites that leverage its spirocyclic structure for enhanced performance characteristics .
  • Fragrance Chemistry:
    • The compound's unique olfactory properties make it a candidate for use in the fragrance industry, where spirocyclic compounds are valued for their complex scents derived from their structural characteristics .

Diels-Alder Reactions

Research has shown that this compound participates effectively in Diels-Alder reactions, demonstrating notable stereoselectivity based on steric factors. This has implications for the synthesis of complex organic molecules and understanding reaction dynamics in organic chemistry .

Anti-inflammatory Activity

In pharmacological studies, derivatives of this compound were evaluated for their ability to inhibit COX enzymes. The results indicated that certain derivatives possessed a higher selectivity index compared to standard anti-inflammatory drugs like celecoxib, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism by which Spiro[4.5]dec-2-ene-1,4-dione exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in specific interactions with enzymes and receptors, influencing various biochemical processes. Detailed studies have shown that the compound can participate in catalytic cycles, such as those involving rhodium complexes .

Comparison with Similar Compounds

Spiro[4.5]decanone Derivatives (PHD Inhibitors)

Key Similarities :

  • Both spiro[4.5]decanone and spiro[4.5]dec-2-ene-1,4-dione share the spirocyclic framework, which stabilizes interactions with enzyme active sites (e.g., PHD2 and PHD3) .
  • Substitution patterns (e.g., hydroxyl groups) on the spiro core influence hydrogen bonding with residues like Tyr-303/310 in PHD2 .

Key Differences :

  • Activity: Spiro[4.5]decanone derivatives (e.g., compound 11) exhibit IC₅₀ values of ~3.95 µM for PHD2, while imidazolidine-2,4-dione analogues (e.g., 36–44) are inactive, underscoring the critical role of the imidazolidine-dione core in binding .
  • Selectivity: Spiro[4.5]decanones lack isoform selectivity (similar IC₅₀ for PHD2 and PHD3), whereas structural modifications (e.g., linker rigidity) could enhance selectivity .

Table 1: Selectivity Profile of Spiro[4.5]decanone Derivatives

Compound PHD2 IC₅₀ (µM) PHD3 IC₅₀ (µM) FIH/KDM4 Inhibition
11 3.95 ± 0.75 3.95 ± 0.75 Weak (IC₅₀ >25 mM)
23 1.05 ± 0.04 1.05 ± 0.04 None

Spirovetivanes (Natural Sesquiterpenes)

Key Similarities :

  • Spirovetivanes (e.g., β-vetivone) possess a spiro[4.5]decane skeleton, akin to the target compound’s framework .

Key Differences :

  • Origin : Spirovetivanes are natural products (e.g., from Vetiveria zizanioides), whereas this compound is synthetic .
  • Function : Spirovetivanes act as phytoalexins (plant defense metabolites), contrasting with the enzymatic inhibition roles of synthetic spiro-diones .

1,3-Diazaspiro[4.5]decane-2,4-dione (5-HT2A Antagonists)

Key Similarities :

  • The diazaspiro core mimics the this compound structure but incorporates nitrogen atoms, enhancing receptor binding .

Key Differences :

  • Bioactivity : Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) inhibits platelet aggregation (IC₅₀ = 27.3 µM), outperforming sarpogrelate .
  • Target : Unlike PHD-focused spiro-diones, diazaspiro derivatives target 5-HT2A receptors, highlighting scaffold-driven divergent applications .

1,3-Benzoxazine-2,4-diones

Key Similarities :

  • These compounds (e.g., 5-pentadecyl-3-phenyl-1,3-benzoxazine-2,4-diones) share the dione motif, critical for stability and reactivity .

Key Differences :

  • Synthesis: Derived from natural phenolic lipids (e.g., anacardic acids), contrasting with the synthetic routes for this compound .
  • Fragmentation : EIMS spectra reveal cleavage at the spiro junction (e.g., loss of ArN₂CO groups), differing from the stability of rigid spiro-diones .

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Key Similarities :

  • This compound shares a spiro[4.5] framework but includes an oxygen atom and bulky tert-butyl groups .

Key Differences :

    Biological Activity

    Spiro[4.5]dec-2-ene-1,4-dione is a unique compound belonging to the class of spirocyclic compounds, which are characterized by their distinctive bridged ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. The following sections detail the biological activities associated with this compound, supported by relevant research findings and case studies.

    Antioxidant Activity

    Research indicates that spirocyclic compounds exhibit significant antioxidant properties. A study evaluated various spiro compounds using the DPPH radical scavenging assay, where this compound demonstrated promising inhibition percentages comparable to standard antioxidants like vitamin C .

    Table 1: Antioxidant Activity of Spiro Compounds

    CompoundIC50 (µM) DPPHInhibition (%) at 1 mg/mL
    This compound5063.90
    Vitamin C-82.30

    Anticancer Activity

    The anticancer potential of this compound has been explored through various studies focusing on its effects against different cancer cell lines. The compound has shown effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells.

    A notable study highlighted the compound's ability to target specific cancer pathways, demonstrating a reduction in tumor growth in vivo models . Additionally, spiro compounds have been reported to exhibit cytotoxic effects against multiple cancer cell lines, including breast and lung cancers.

    Table 2: Anticancer Efficacy of Spiro Compounds

    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)25Induction of apoptosis
    A549 (Lung)30Inhibition of cell cycle progression

    Antimicrobial Activity

    The antimicrobial properties of this compound have also been investigated. Studies have shown that this compound exhibits activity against a range of bacterial strains and fungi. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro.

    Table 3: Antimicrobial Activity of Spiro Compounds

    MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
    Candida albicans25

    Case Studies

    Several case studies have highlighted the therapeutic potential of spirocyclic compounds:

    • Study on Histrionicotoxin Derivatives : Research on derivatives of histrionicotoxin revealed that modifications in the spiro structure could enhance both analgesic and antimicrobial activities while reducing central nervous system side effects .
    • Prolyl Hydroxylase Domain Inhibitors : Another study focused on spiro[4.5]decane derivatives as prolyl hydroxylase domain inhibitors showed promising results in enhancing hypoxia-inducible factor activity, which is crucial for cancer therapy .

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